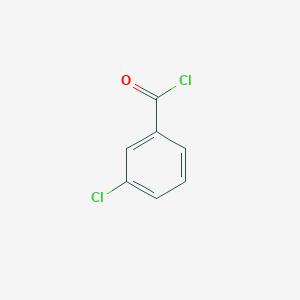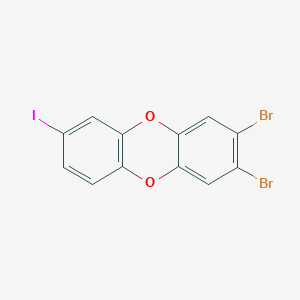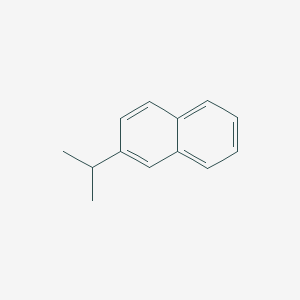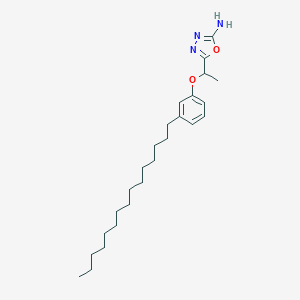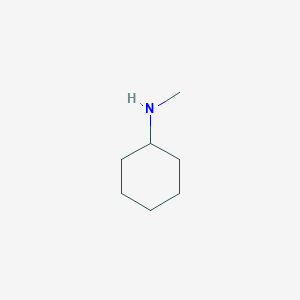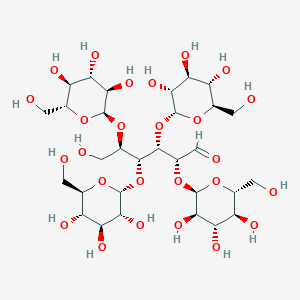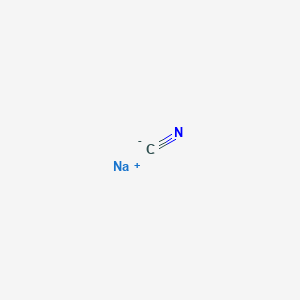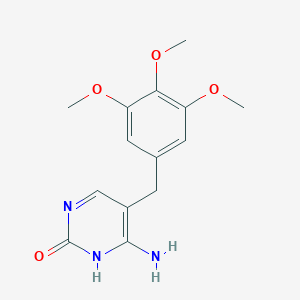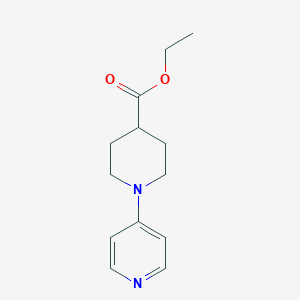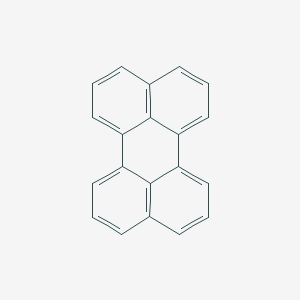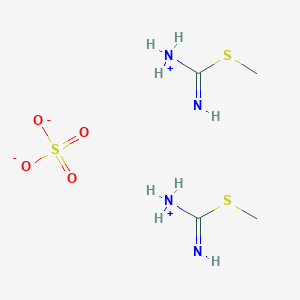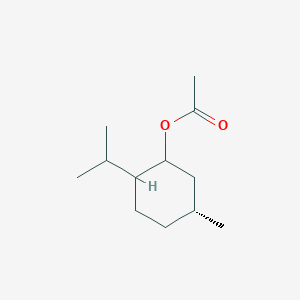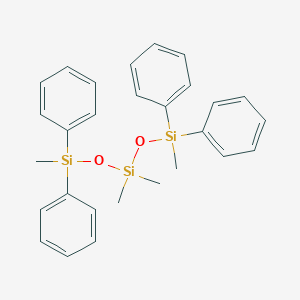![molecular formula C14H9NO4 B046650 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde CAS No. 116750-06-2](/img/structure/B46650.png)
5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of furan derivatives often involves diverse approaches to prepare natural and synthetic furan compounds. For instance, Quiroz-Florentino et al. (2011) described the synthesis of natural furan derivatives using etherification reactions of key furan precursors, which can be derived from common sugars like D-fructose, D-glucose, or sucrose, highlighting a versatile methodology for furan compound synthesis (Quiroz-Florentino et al., 2011).
Molecular Structure Analysis
The molecular geometry and conformational properties of furan derivatives have been studied through techniques like gas electron diffraction and quantum chemical calculations. Shishkov et al. (1995) performed an electron diffraction study on 5-methyl-2-furaldehyde to understand its molecular geometry, revealing the coexistence of syn and anti conformers (Shishkov, I. F., Vilkov, L., & Hargittai, I., 1995).
Chemical Reactions and Properties
Furan compounds undergo various chemical reactions, including oxidation, hydrogenation, and carbonylation, leading to diverse derivatives with unique properties. For example, Han et al. (2016) described the hydrogenation of 5-hydroxymethyl-2-furaldehyde to 2,5-bis(hydroxymethyl)furan using a Ru(OH)x/ZrO2 catalyst, demonstrating high yield and selectivity, a reaction relevant to biofuel production and chemical synthesis (Han et al., 2016).
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
- Amarasekara and Wimal (2000) explored the cycloaddition reactions of 2-furaldehyde phenylhydrazone with alkenes, resulting in products that have potential applications in organic synthesis and materials science. The study highlighted the versatility of furan derivatives in facilitating complex chemical transformations (Amarasekara & Wimal, 2000).
- Research by Ahmed et al. (2006) on the synthesis of alkoxy isoindole-1,3-diones and their antibacterial activity demonstrates the potential of these compounds in developing new chemotherapeutic agents. This work illustrates the application of isoindole derivatives in medicinal chemistry and pharmaceutical research (Ahmed et al., 2006).
Material Science and Catalysis
- Sakhautdinov et al. (2013) determined the molecular structures of certain methyl and pyrazol carboxylate derivatives, contributing to the understanding of their chemical behavior and potential applications in material science and catalysis (Sakhautdinov et al., 2013).
- Carlini et al. (2005) investigated the selective oxidation of 5-hydroxymethyl-2-furaldehyde to furan-2,5-dicarboxaldehyde using catalytic systems based on vanadyl phosphate. This study highlights the role of furan derivatives in catalysis and the development of environmentally friendly chemical processes (Carlini et al., 2005).
Pharmaceutical Research
- dos Santos et al. (2011) assessed the in vivo genotoxicity of new compounds for treating sickle cell disease, demonstrating the importance of isoindole derivatives in pharmaceutical research and drug development (dos Santos et al., 2011).
- Sah et al. (2011) synthesized phthalyl substituted imidazolones and Schiff bases from isoindole derivatives, evaluating their antimicrobial activity. This research underscores the potential of isoindole-based compounds in creating new antimicrobial agents (Sah et al., 2011).
Propriétés
IUPAC Name |
5-[(1,3-dioxoisoindol-2-yl)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c16-8-10-6-5-9(19-10)7-15-13(17)11-3-1-2-4-12(11)14(15)18/h1-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBXPAHJXKKXME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(O3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

